molecular formula C18H22N2O3S B2483956 1-Cyclopropyl-3-(3,4-dimethoxybenzyl)-1-(thiophen-3-ylmethyl)urea CAS No. 1235377-66-8

1-Cyclopropyl-3-(3,4-dimethoxybenzyl)-1-(thiophen-3-ylmethyl)urea

Cat. No. B2483956
CAS RN: 1235377-66-8
M. Wt: 346.45
InChI Key: PODOHLLEWJOJCR-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(3,4-dimethoxybenzyl)-1-(thiophen-3-ylmethyl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CDU and is a urea derivative.

Scientific Research Applications

Molecular Structure and Vibrational Spectra Analysis

Research has shown interest in the molecular structure and vibrational spectra of compounds containing elements like cyclopropyl and dimethoxybenzyl groups. For instance, theoretical investigations on molecules incorporating cyclopropane moieties have been carried out to understand their molecular structure, vibrational wavenumbers, HOMO-LUMO energy gap, and potential in nonlinear optical applications due to their significant first hyperpolarizability compared to urea (E. S. Al-Abdullah et al., 2014).

Cyclodextrin Complexation and Molecular Devices

Cyclodextrin complexation studies involving urea-linked compounds demonstrate the potential of these complexes in the self-assembly of molecular devices. These complexes exhibit photoisomerization properties that could be utilized in the development of novel molecular devices, showcasing the versatility of cyclopropyl and dimethoxybenzyl groups in functional molecular assemblies (J. Lock et al., 2004).

Corrosion Inhibition

Compounds with structures incorporating elements of the compound of interest have been evaluated for their efficacy as corrosion inhibitors. For instance, derivatives of urea have been tested and found to be efficient in inhibiting corrosion on metal surfaces, highlighting the potential of these compounds in industrial applications to protect metals from corrosive environments (B. Mistry et al., 2011).

properties

IUPAC Name

1-cyclopropyl-3-[(3,4-dimethoxyphenyl)methyl]-1-(thiophen-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-22-16-6-3-13(9-17(16)23-2)10-19-18(21)20(15-4-5-15)11-14-7-8-24-12-14/h3,6-9,12,15H,4-5,10-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODOHLLEWJOJCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)N(CC2=CSC=C2)C3CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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